![molecular formula C20H23NO3 B4934334 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are involved in the development of various diseases. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function.
Mécanisme D'action
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine exerts its therapeutic effects through a variety of mechanisms. In cancer cells, this compound induces apoptosis by activating the caspase cascade, which leads to the cleavage of important cellular proteins and ultimately results in cell death. In inflammation, this compound inhibits the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes. In neurodegenerative diseases, this compound protects against neuronal damage by reducing oxidative stress and inflammation and promoting neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In inflammation, this compound reduces the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound protects against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has several advantages for lab experiments, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific therapeutic targets. Another area of interest is the investigation of this compound in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves inducing apoptosis, reducing inflammation, and protecting against neuronal damage. While this compound has several advantages for lab experiments, there are also some limitations, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine can be synthesized through a multistep process that involves the reaction of 4-bromobiphenyl with propylmagnesium bromide to form 4-propoxybiphenyl. This intermediate is then reacted with phosgene to form 4-(4'-propoxybiphenyl)carbonyl chloride, which is subsequently reacted with morpholine to form this compound.
Propriétés
IUPAC Name |
morpholin-4-yl-[4-(4-propoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-13-24-19-9-7-17(8-10-19)16-3-5-18(6-4-16)20(22)21-11-14-23-15-12-21/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRISSSAXSCDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
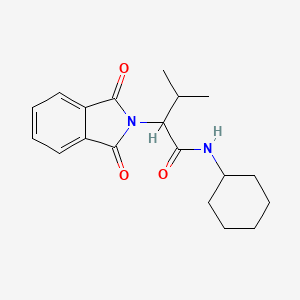
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)
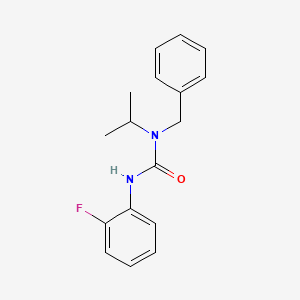
![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
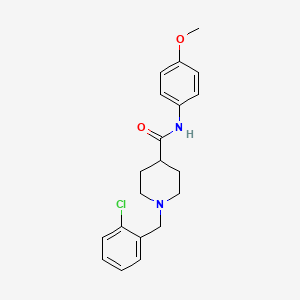
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

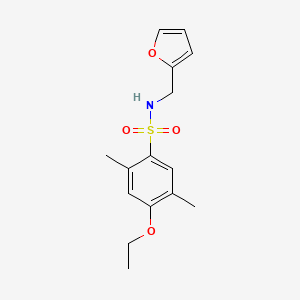


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
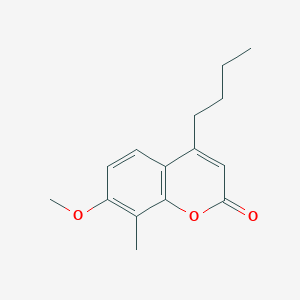
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
